molecular formula C10H13NO6S B14363362 4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid CAS No. 94665-85-7

4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid

Cat. No.: B14363362
CAS No.: 94665-85-7
M. Wt: 275.28 g/mol
InChI Key: OQSRDROAXITENW-UHFFFAOYSA-N
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Description

4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid is an organic compound that belongs to the class of benzene derivatives It features an acetamido group, two methoxy groups, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-acetamido-2,5-dimethoxybenzene using concentrated or fuming sulfuric acid . The reaction conditions usually require heating the mixture to facilitate the substitution of a hydrogen atom on the benzene ring with a sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the corrosive nature of sulfuric acid. The reaction is carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides.

Scientific Research Applications

4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the acetamido and methoxy groups can engage in various non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzenesulfonic acid: Similar structure but lacks the methoxy groups.

    2,5-Dimethoxybenzenesulfonic acid: Similar structure but lacks the acetamido group.

    4-Acetamido-2,5-dimethoxybenzoic acid: Similar structure but has a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid is unique due to the presence of both acetamido and methoxy groups on the benzene ring, along with the sulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

94665-85-7

Molecular Formula

C10H13NO6S

Molecular Weight

275.28 g/mol

IUPAC Name

4-acetamido-2,5-dimethoxybenzenesulfonic acid

InChI

InChI=1S/C10H13NO6S/c1-6(12)11-7-4-9(17-3)10(18(13,14)15)5-8(7)16-2/h4-5H,1-3H3,(H,11,12)(H,13,14,15)

InChI Key

OQSRDROAXITENW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)O)OC

Origin of Product

United States

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